3-bromo-1-chloroisoquinoline

Catalog No.
S6445007
CAS No.
630422-00-3
M.F
C9H5BrClN
M. Wt
242.50 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-bromo-1-chloroisoquinoline

CAS Number

630422-00-3

Product Name

3-bromo-1-chloroisoquinoline

IUPAC Name

3-bromo-1-chloroisoquinoline

Molecular Formula

C9H5BrClN

Molecular Weight

242.50 g/mol

InChI

InChI=1S/C9H5BrClN/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h1-5H

InChI Key

UWSLQXIVJUYAIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N=C2Cl)Br

3-Bromo-1-chloroisoquinoline is a halogenated heterocyclic compound with the molecular formula C9H5BrClNC_9H_5BrClN. It is a derivative of isoquinoline, characterized by the fusion of a benzene ring and a pyridine nucleus. The presence of bromine and chlorine substituents on the isoquinoline ring significantly influences its chemical properties and biological activities. This compound is recognized for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features and reactivity profile.

, including:

  • Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles under suitable conditions.
  • Oxidation and Reduction Reactions: The compound can be oxidized to form isoquinolin-1(2H)-ones or reduced to yield dihydroisoquinolines.
  • Coupling Reactions: It participates in coupling reactions, leading to the formation of more complex heterocyclic compounds.

These reactions are crucial for its application in synthesizing more complex organic molecules.

Research indicates that 3-bromo-1-chloroisoquinoline exhibits significant biological activities. It has been studied for its potential antimicrobial and anticancer properties. The compound's mechanism of action often involves interaction with specific enzymes and receptors, modulating their activity. For instance, it may inhibit enzymes associated with cell proliferation, contributing to its anticancer effects. Additionally, it interacts with cytochrome P450 enzymes, which are vital for drug metabolism, indicating its relevance in pharmacological studies.

The synthesis of 3-bromo-1-chloroisoquinoline can be achieved through several methods:

  • Bromination of Isoquinoline Derivatives: A common approach involves heating isoquinoline hydrochloride with bromine in nitrobenzene, resulting in the formation of 3-bromoisoquinoline.
  • Use of Phosphoryl Halides: Isoquinolin-1(2H)-ones can be converted into 1-haloisoquinolines using phosphoryl halides or a combination of phosphoryl halides and phosphorus pentahalides.
  • Industrial Production: Large-scale production typically employs controlled bromination and chlorination reactions, often utilizing continuous flow reactors to ensure high yield and purity.

3-Bromo-1-chloroisoquinoline has diverse applications across various fields:

  • Chemistry: Serves as an intermediate in synthesizing more complex heterocyclic compounds.
  • Biology: Investigated for potential therapeutic uses due to its biological activities.
  • Medicine: Ongoing research explores its efficacy as a treatment for various diseases.
  • Industry: Utilized in producing pharmaceuticals, agrochemicals, and dyes.

Studies have shown that 3-bromo-1-chloroisoquinoline interacts with several biomolecules. Its ability to bind to specific enzymes allows it to modulate their functions, which is essential for understanding complex biological systems. Notably, it influences pathways like the MAPK/ERK pathway, which is crucial for cell growth and differentiation. These interactions highlight its potential as a valuable tool in drug development.

Several compounds are structurally similar to 3-bromo-1-chloroisoquinoline:

Compound NameDescription
7-Bromo-1-chloroisoquinolineSimilar structure but with bromine at the 7-position; different reactivity profile.
4-Chloro-6-methylquinolineContains a methyl group and chlorine atom on a quinoline ring; different properties.
3-Bromo-2-iodoquinolineAnother halogenated derivative; includes iodine instead of chlorine.

Uniqueness

The uniqueness of 3-bromo-1-chloroisoquinoline lies in its specific substitution pattern of bromine and chlorine atoms on the isoquinoline ring. This arrangement imparts distinct chemical reactivity and potential biological activity that sets it apart from similar compounds. Its dual halogenation enhances its utility as an intermediate in synthesizing diverse heterocyclic compounds.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.1

Hydrogen Bond Acceptor Count

1

Exact Mass

240.92939 g/mol

Monoisotopic Mass

240.92939 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-25-2023

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